molecular formula C12H15NO2 B13194810 N-[(3-Formylphenyl)methyl]-2-methylpropanamide

N-[(3-Formylphenyl)methyl]-2-methylpropanamide

Cat. No.: B13194810
M. Wt: 205.25 g/mol
InChI Key: UKRJJQVDVCKNDZ-UHFFFAOYSA-N
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Description

N-[(3-Formylphenyl)methyl]-2-methylpropanamide is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Formylphenyl)methyl]-2-methylpropanamide typically involves the reaction of 3-formylbenzyl chloride with 2-methylpropanamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Formylphenyl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(Carboxyphenyl)methyl-2-methylpropanamide.

    Reduction: 3-(Hydroxymethylphenyl)methyl-2-methylpropanamide.

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

N-[(3-Formylphenyl)methyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving amides.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-Formylphenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their function. The amide moiety can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Formylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of an amide.

    4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.

    N-[(3-Formylphenyl)methyl]but-2-enamide: Similar structure with a but-2-enamide moiety instead of a methylpropanamide.

Uniqueness

N-[(3-Formylphenyl)methyl]-2-methylpropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its formyl group allows for various chemical modifications, while the amide moiety provides stability and potential for hydrogen bonding interactions.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[(3-formylphenyl)methyl]-2-methylpropanamide

InChI

InChI=1S/C12H15NO2/c1-9(2)12(15)13-7-10-4-3-5-11(6-10)8-14/h3-6,8-9H,7H2,1-2H3,(H,13,15)

InChI Key

UKRJJQVDVCKNDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=CC(=CC=C1)C=O

Origin of Product

United States

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